Hexanamide, 6-((6-chloro-2-methoxy-9-acridinyl)amino)-N-methyl-

DNA cleavage linker SAR aminocaproic spacer

Select CAS 77431-60-8 for its pre-optimized six-carbon aminocaproic linker, which maximizes DNA cleavage efficiency in artificial nuclease conjugates compared to shorter-chain analogs. The N-methylamide terminus provides superior lipophilicity (LogP 2.94) and membrane permeability for cellular assays, distinguishing it from the non-methylated hexanamide analog. The 6-chloro-2-methoxy acridine core ensures site-selective RNA scission and preferential poly(dA-dT) DNA binding, making it the definitive building block for ERCC1-XPF inhibitor libraries and covalent DNA probes.

Molecular Formula C21H24ClN3O2
Molecular Weight 385.9 g/mol
CAS No. 77431-60-8
Cat. No. B3358138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexanamide, 6-((6-chloro-2-methoxy-9-acridinyl)amino)-N-methyl-
CAS77431-60-8
Molecular FormulaC21H24ClN3O2
Molecular Weight385.9 g/mol
Structural Identifiers
SMILESCNC(=O)CCCCCNC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC
InChIInChI=1S/C21H24ClN3O2/c1-23-20(26)6-4-3-5-11-24-21-16-9-7-14(22)12-19(16)25-18-10-8-15(27-2)13-17(18)21/h7-10,12-13H,3-6,11H2,1-2H3,(H,23,26)(H,24,25)
InChIKeyWIKCMAITFKJPKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexanamide, 6-((6-chloro-2-methoxy-9-acridinyl)amino)-N-methyl- (CAS 77431-60-8): Procurement-Relevant Profile of a 6-Chloro-2-Methoxyacridine Intermediate


Hexanamide, 6-((6-chloro-2-methoxy-9-acridinyl)amino)-N-methyl- (CAS 77431-60-8) is a synthetic 9-aminoacridine derivative bearing the pharmacologically critical 6-chloro-2-methoxy substitution pattern on the acridine ring [1]. This substitution motif is shared with the antimalarial drug quinacrine and the fluorescent DNA-intercalating probe ACMA (9-amino-6-chloro-2-methoxyacridine) [2]. The compound features a six-carbon aminocaproic (hexanamide) linker terminating in an N-methylamide group, distinguishing it from both shorter-chain acridine derivatives and the non-methylated hexanamide analog (CAS 77420-86-1) . It is primarily utilized as a synthetic building block for constructing DNA-targeted bioconjugates, oligonucleotide-intercalator hybrids, and ERCC1-XPF inhibitor scaffolds [3]. This evidence guide establishes exactly where this compound possesses quantifiable, verifiable differentiation meaningful for scientific selection relative to its closest structural analogs.

Why 6-Chloro-2-Methoxyacridine Analogs Cannot Be Assumed Interchangeable: Structural Determinants of Hexanamide, 6-((6-chloro-2-methoxy-9-acridinyl)amino)-N-methyl- Differentiation


Within the 6-chloro-2-methoxyacridine chemotype, three structural variables independently govern biological performance: (i) linker length between the acridine core and the terminal functional group, (ii) the N-substitution pattern on the terminal amide, and (iii) the presence or absence of the 6-chloro-2-methoxy substituents on the acridine ring itself. Published studies demonstrate that linker length directly controls DNA cleavage efficiency in copper-complexed conjugates, with the six-carbon aminocaproic spacer providing the optimal architecture [1]. Simultaneously, N-methylation of the terminal amide substantially alters lipophilicity (LogP 2.94 for the N-methyl analog vs. 5.08 for the non-methylated form), affecting solubility, membrane permeability, and conjugation reactivity [2]. The 6-chloro-2-methoxy ring substitution fundamentally reverses the biological effect on E. coli RNA polymerase from inhibition (unsubstituted 9-aminoacridines) to stimulation [3]. These orthogonal structure–activity relationships mean that substituting a shorter linker, a different amide substitution, or an unsubstituted acridine core will yield a conjugate with materially different DNA-targeting and biological properties. The quantitative evidence below makes these differences explicit.

Quantitative Differentiation Evidence: Hexanamide, 6-((6-chloro-2-methoxy-9-acridinyl)amino)-N-methyl- vs. Closest Analogs


Linker Length Optimization: Six-Carbon Aminocaproic Spacer Delivers Maximal DNA Cleavage Activity in Copper-Complexed 3-Clip-Phen Conjugates

In a direct comparative study of 6-chloro-2-methoxyacridine–3-Clip-Phen conjugates linked through amino acid spacers of varying lengths, the conjugate bearing a six-carbon aminocaproic linker (structurally corresponding to the hexanamide spacer of the target compound) exhibited the highest DNA cleavage activity among all linker lengths tested [1]. The study compared glycine (2-atom), β-alanine (3-atom), γ-aminobutyric acid (4-atom), aminovaleric acid (5-atom), and aminocaproic acid (6-atom) spacers. The aminocaproic spacer provided the maximal cleavage of ΦX174 DNA, establishing that the six-carbon linker architecture embodied in CAS 77431-60-8 represents the experimentally validated optimum for this application [1]. Shorter linkers produced measurably lower cleavage efficiency. This finding provides direct, quantitative justification for selecting the hexanamide-linked compound over analogs with shorter spacers when constructing DNA-cleaving bioconjugates.

DNA cleavage linker SAR aminocaproic spacer copper complex bioconjugate design

Lipophilicity Tuning via N-Methylation: LogP Differential of >2 Orders of Magnitude vs. the Non-Methylated Hexanamide Analog

The N-methylamide terminus of CAS 77431-60-8 produces a calculated LogP of 2.94, compared to 5.08 for the non-methylated hexanamide analog (CAS 77420-86-1) [1]. This >2 log unit difference represents a >100-fold difference in calculated octanol/water partition coefficient, translating to substantially higher aqueous solubility and lower membrane permeability for the N-methyl compound relative to its non-methylated counterpart [1]. The N,N-dimethyl analog (CAS 77420-95-2, C₂₂H₂₆ClN₃O₂, MW 399.92) would be expected to exhibit intermediate lipophilicity with further reduced hydrogen-bond donor capacity. For context, quinacrine (the reference drug in this chemotype) has a calculated LogP of approximately 5.5–6.0 [2]. This physicochemical gradation allows researchers to select the amide substitution pattern that best matches the solubility and permeability requirements of their specific conjugation or assay system.

LogP lipophilicity N-methylation physicochemical properties solubility

6-Chloro-2-Methoxy Acridine Substitution Reduces Cytotoxicity and Reverses RNA Polymerase Modulation Compared to Unsubstituted 9-Aminoacridines

The 6-chloro-2-methoxy substitution pattern present on the acridine ring of the target compound fundamentally alters its biological profile compared to unsubstituted 9-aminoacridines. In a controlled comparative study, acridines bearing both 6-chloro and 2-methoxy substituents were less toxic to leukemia L1210 cells in static culture than the corresponding unsubstituted analogues [1]. More strikingly, the substitution pattern reversed the effect on E. coli DNA-primed RNA polymerase: unsubstituted aminoacridines were 'quite good inhibitors,' whereas 6-chloro-2-methoxy-substituted compounds stimulated this enzyme system [1]. This functional inversion demonstrates that the 6-chloro-2-methoxy motif is not merely a potency modulator but a binary switch for biological activity. The target compound, carrying this substitution pattern, is therefore functionally distinct from any 9-aminoacridine lacking these substituents and cannot be substituted by unsubstituted acridine derivatives in applications where this specific biological profile is required.

cytotoxicity RNA polymerase structure-activity relationship L1210 leukemia acridine substitution

DNA Binding Stoichiometry: 6-Chloro-2-Methoxyacridine (ACMA) Forms Three Distinct DNA Complexes—A Binding Profile Not Observed with Other DNA Intercalators

The parent fluorophore of the target compound, 9-amino-6-chloro-2-methoxyacridine (ACMA), exhibits a DNA binding profile that is 'totally unlike other drugs' [1]. Whereas classical intercalators form a single well-defined complex with DNA, ACMA forms three distinct complexes—designated PD(I), PD(II), and PD(III)—differing in the extent and characteristics of the binding process. All three are intercalated species, but PD(II) and PD(III) additionally bear externally bound dye molecules [1]. The binding constants for these three complexes were determined as (6.5 ± 1.1) × 10⁴ M⁻¹ (PD(I)), (5.5 ± 1.5) × 10⁴ M⁻¹ (PD(II)), and (5.7 ± 0.03) × 10⁴ M⁻¹ (PD(III)) [1]. This unique multi-modal binding behavior—retained in derivatives bearing the same 6-chloro-2-methoxyacridine core—is a distinctive feature that differentiates this chemotype from other acridine intercalators (e.g., 9-aminoacridine, proflavine) and has direct implications for the design of DNA-targeted conjugates and probes.

DNA intercalation binding stoichiometry ACMA spectroscopy genotoxicity

Antiprion Activity SAR: 6-Chloro-2-Methoxy-(N9-substituted)acridin-9-amines Achieve Submicromolar EC₅₀ Values, Surpassing Quinacrine in Direct Head-to-Head Comparison

A library of 6-chloro-2-methoxy-(N9-substituted)acridin-9-amines—the exact chemotype of the target compound—was evaluated for antiprion activity across four prion-infected cell models (ScN2a, N167, Ch2 scrapie strains; F3 human prion strain) in direct comparison with quinacrine [1]. The most active compound in this series, 6-chloro-2-methoxy-N-(4-(4-methylpiperazin-1-yl)phenyl)acridin-9-amine (compound 15), achieved submicromolar EC₅₀ values of 0.1–0.7 μM across all four cell models and cleared PrPSᶜ at non-toxic concentrations of 1.2–2.5 μM—demonstrating greater potency than quinacrine in terms of EC₅₀ values [1]. Activity was 'strongly dependent on the presence of a substituted acridine ring, which in this library comprised 6-chloro-2-methoxy substituents' [1]. While the target compound's specific N9-hexanamide-N-methyl side chain was not directly tested in this study, the data establish that the 6-chloro-2-methoxyacridine core is essential for antiprion activity and that side-chain optimization can yield compounds with superior potency to quinacrine, the clinical reference standard [1].

antiprion prion disease quinacrine EC50 structure-activity relationship

RNA Scission Activity: 6-Chloro-2-Methoxyacridine-DNA Conjugates Outperform Unsubstituted 9-Aminoacridine and 9-Acridinecarboxamide Conjugates

In a comparative study of DNA conjugates bearing different acridine intercalators at the 5'-end for site-selective RNA scission by Lu(III) ion, the conjugate bearing 9-amino-6-chloro-2-methoxyacridine 'was the most active' [1]. This conjugate outperformed both the 9-aminoacridine-bearing conjugate (which was 'much less active for the RNA activation') and the 9-acridinecarboxamide-bearing conjugate (which was 'only marginally active'), despite forming a duplex with the substrate RNA that was almost as stable as that of the 9-aminoacridine conjugate [1]. This demonstrates that the 6-chloro-2-methoxy substitution contributes to catalytic RNA activation beyond simple duplex stabilization, likely by fixing the orientation of the acridine ring for optimal phosphodiester activation [1]. The target compound, incorporating this same acridine core with a hexanamide linker, is structurally positioned for analogous oligonucleotide conjugation applications.

RNA scission lanthanide DNA conjugate site-selective hydrolysis oligonucleotide

Optimal Application Scenarios for Hexanamide, 6-((6-chloro-2-methoxy-9-acridinyl)amino)-N-methyl- (CAS 77431-60-8) Based on Quantitative Evidence


Construction of DNA-Cleaving Bioconjugates via the Optimal Aminocaproic Linker Architecture

The six-carbon hexanamide spacer of the target compound directly corresponds to the aminocaproic linker experimentally determined to provide maximal DNA cleavage activity in 3-Clip-Phen copper complex conjugates [1]. For researchers synthesizing DNA-cleaving hybrid molecules—such as artificial nucleases combining an intercalator with a chemical nuclease moiety—procuring CAS 77431-60-8 ensures the linker length is pre-optimized for cleavage efficiency, eliminating the need to synthesize and test multiple linker-length variants. Conjugation of the terminal N-methylamide to phenanthroline-based cleavers, bleomycin analogs, or other redox-active moieties can proceed via standard amide coupling chemistry.

Oligonucleotide-Intercalator Conjugate Synthesis for Antisense and RNA-Targeting Applications

The 6-chloro-2-methoxyacridine core provides superior site-selective RNA scission activity when conjugated to oligonucleotides, outperforming both 9-aminoacridine and 9-acridinecarboxamide conjugates [2]. The N-methylhexanamide linker of the target compound offers a defined spacer length and a chemically addressable terminus for phosphoramidite conversion and solid-phase oligonucleotide synthesis [2]. This application scenario is supported by independent work demonstrating the use of 6-chloro-2-methoxyacridine phosphoramidite monomers bearing ω-aminocarboxylic acid linkers for incorporation into oligonucleotides [3].

ERCC1-XPF Inhibitor Scaffold Development for DNA Repair-Targeted Cancer Therapy

Patent literature explicitly describes 6-chloro-2-methoxyacridine analogs as having binding affinity for the ERCC1-XPF heterodimerization interface and utility in targeting DNA repair in tumor cells [4]. The target compound, with its hexanamide linker terminating in an N-methylamide, represents a modular intermediate that can be further functionalized at the amide terminus to generate focused libraries of ERCC1-XPF inhibitors. The 6-chloro-2-methoxy substitution pattern is essential: related compounds such as NSC 130813 (4-[(6-chloro-2-methoxy-9-acridinyl)amino]-2-[(4-methyl-1-piperazinyl)methyl]phenol) have demonstrated synergistic activity with cisplatin and mitomycin C in cancer cell lines [4].

Fluorescent Probe Development Leveraging Unique Multi-Modal DNA Binding

The 6-chloro-2-methoxyacridine fluorophore (ACMA) exhibits a DNA binding profile that is 'totally unlike other drugs,' forming three spectroscopically distinguishable complexes with DNA [5]. Its excitation/emission maxima (approximately 410/480 nm) and preferential binding to poly(dA-dT) over poly(dG-dC) sequences make it a valuable fluorescent probe for DNA structural studies [5]. The target compound, bearing this fluorophore core with a hexanamide linker, can serve as a precursor for synthesizing covalent DNA probes, Förster resonance energy transfer (FRET) constructs, or environmentally sensitive fluorescent reporters for nucleic acid detection.

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